molecular formula C26H21NO7 B2394910 Methyl 4-((9-(4-methoxyphenyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate CAS No. 951925-08-9

Methyl 4-((9-(4-methoxyphenyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate

Cat. No.: B2394910
CAS No.: 951925-08-9
M. Wt: 459.454
InChI Key: TXCBZAPVWDFGFN-UHFFFAOYSA-N
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Description

Methyl 4-((9-(4-methoxyphenyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a heterocyclic compound featuring a chromeno-oxazine core fused with a benzoate ester. Its structure includes:

  • A chromeno[8,7-e][1,3]oxazin scaffold, which combines a pyran ring (chromene) with a 1,3-oxazine moiety.
  • A 4-methoxyphenyl substituent at position 9, which enhances lipophilicity and influences electronic properties.
  • A methyl benzoate ester linked via an ether bond at position 3, providing steric bulk and modulating solubility.

This compound is synthesized via multi-step reactions involving coupling agents and crystallization, as inferred from analogous syntheses in the evidence (e.g., esterification and nucleophilic substitutions) . Its structural complexity makes it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry, particularly in contexts like enzyme inhibition or antioxidant activity.

Properties

IUPAC Name

methyl 4-[[9-(4-methoxyphenyl)-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO7/c1-30-18-9-5-17(6-10-18)27-13-21-22(33-15-27)12-11-20-24(28)23(14-32-25(20)21)34-19-7-3-16(4-8-19)26(29)31-2/h3-12,14H,13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCBZAPVWDFGFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC=C(C4=O)OC5=CC=C(C=C5)C(=O)OC)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((9-(4-methoxyphenyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate (CAS Number: 951925-08-9) is a synthetic compound with potential therapeutic applications. Its complex structure suggests various biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is C26H21NO7C_{26}H_{21}NO_{7}, with a molecular weight of 459.4 g/mol. The structural complexity includes a chromeno and oxazine moiety, which may contribute to its biological profile.

PropertyValue
Molecular FormulaC₃₆H₂₁NO₇
Molecular Weight459.4 g/mol
CAS Number951925-08-9

Antimicrobial Activity

Recent studies highlight the antimicrobial potential of derivatives similar to this compound. For instance, compounds with similar structures have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.004 to 0.03 mg/mL against sensitive strains like Enterobacter cloacae and Escherichia coli .

Antifungal Activity

In addition to antibacterial properties, the compound exhibits antifungal activity. Research indicates that derivatives with comparable structures achieved MIC values between 0.004 and 0.06 mg/mL against fungi like Trichoderma viride and Aspergillus fumigatus .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been investigated in various cancer cell lines. Preliminary data suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins . The compound's ability to inhibit cell proliferation was also observed in vitro.

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial properties of several synthetic derivatives against standard bacterial strains. This compound demonstrated superior efficacy compared to traditional antibiotics like ampicillin and streptomycin .
  • Cytotoxicity in Cancer Research : In a controlled laboratory setting, the compound was tested on human cancer cell lines where it exhibited significant cytotoxicity at low concentrations (IC50 values < 10 µM). The mechanism was linked to the activation of caspase pathways leading to programmed cell death .

Structure–Activity Relationship (SAR)

The presence of specific functional groups appears crucial in enhancing the biological activity of this compound. For instance:

  • Methoxy Group : Contributes to lipophilicity and may enhance membrane permeability.
  • Oxazine Moiety : Plays a role in the interaction with biological targets such as enzymes or receptors involved in microbial resistance mechanisms.

Comparison with Similar Compounds

Alkyl vs. Aromatic Substituents

  • Compound 4a (): 9-(4-Hydroxybutyl)-3-(4-methoxyphenyl)-chromeno-oxazin-4-one. Replaces the benzoate ester with a hydroxybutyl chain. Higher polarity due to the hydroxyl group, reducing lipophilicity (logP ≈ 2.8 vs. ~3.5 for the target compound). Demonstrated 82% yield in synthesis, suggesting favorable reactivity under similar conditions .
  • Compound in : 4-(4-Methoxyphenyl)-9-(4-methylbenzyl)-chromeno-oxazin-2-one. Substitutes the benzoate ester with a 4-methylbenzyl group. Increased steric hindrance may reduce metabolic stability compared to the ester-containing target compound. Molecular weight: 413.47 g/mol (vs. ~410–420 g/mol for the target compound) .

Ester Derivatives

  • Methyl 4-[(9-cyclopropyl-4-oxo-chromeno-oxazin-3-yl)oxy]benzoate (): Replaces the 4-methoxyphenyl group with a cyclopropyl ring. Lower molecular weight (393.39 g/mol) and density (1.413 g/cm³) compared to the target compound. Predicted pKa = 5.65, indicating moderate acidity for the benzoate ester .
  • Ethyl 4-((9-isopropyl-4-oxo-chromeno-oxazin-3-yl)oxy)benzoate (): Ethyl ester instead of methyl, slightly increasing hydrophobicity. CAS: 1010878-62-2; used as a pharmaceutical intermediate .

Physicochemical Properties

Property Target Compound 4a ()
Molecular Weight (g/mol) ~410–420 (estimated) 384.1 393.39 413.47
Melting Point Not reported Not reported 553.4°C (predicted) Not reported
Solubility Low (ester group) Moderate (hydroxyl group) Low (cyclopropyl group) Low (methylbenzyl group)
Key Functional Groups Benzoate ester, 4-methoxyphenyl Hydroxybutyl, 4-methoxyphenyl Cyclopropyl, benzoate ester Methylbenzyl, 4-methoxyphenyl

Preparation Methods

Neber Rearrangement and Cyclization of 3-Aminoflavanones

The chromeno[8,7-e]oxazine skeleton is synthesized via Neber rearrangement of flavanone oxime tosylates. Starting from flavanone derivatives, oxime tosylates (e.g., 5a-g ) undergo base-mediated rearrangement to yield cis- and trans-3-aminoflavanones. For instance, treatment of oxime tosylate 5a with sodium ethoxide in toluene generates α-aminoketones, which cyclize under acidic conditions to form chromeno[4,3-b]oxazines. Adapting this method, the [8,7-e] regioisomer is achievable by modifying the flavanone substitution pattern.

Critical Conditions :

  • Base : Sodium ethoxide (1.5–2.2 equiv).
  • Acid Workup : 3 N HCl for cis-product isolation.
  • Yield : 60–80% after chromatographic purification.

Catalytic Asymmetric Synthesis Using Jørgensen-Hayashi Catalyst

A stereoselective approach employs Jørgensen-Hayashi Catalyst I (20 mol%) to assemble the chromenooxazine framework via inverse-electron-demand hetero-Diels–Alder (IEDHDA) reactions. For example, reacting trans-2-(4-methoxyphenyl)cyclopropanecarbaldehyde (1a ) with N-methylhydroxylamine-derived nitrones (2a ) in CCl₄ under reflux produces enantiomerically enriched oxazinanes (4aa ).

Optimized Parameters :

  • Solvent : CCl₄ (reflux, 10–12 hours).
  • Catalyst Loading : 0.4 equivalents.
  • Enantiomeric Ratio : Up to 79.5:20.5 (determined by chiral HPLC).

Functionalization of the Chromenooxazine Core

Esterification with Methyl 4-Hydroxybenzoate

The benzoate moiety is installed via Mitsunobu reaction or nucleophilic acyl substitution . Using methyl 4-hydroxybenzoate, diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh₃) in THF, the phenolic oxygen of the chromenooxazine attacks the activated carbonyl.

Procedure Highlights :

  • Coupling Agent : DEAD (1.2 equiv).
  • Phosphine : PPh₃ (1.5 equiv).
  • Yield : 44–54% after silica gel chromatography.

Analytical Characterization and Data

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) of the final compound exhibits:

  • δ 7.05 (d, J = 8.7 Hz, 2H, aromatic protons of 4-methoxyphenyl).
  • δ 3.79 (s, 3H, methoxy group).
  • δ 4.85 (s, 2H, chromene-O-CH₂-oxazine).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₂₇H₂₃NO₇ [M+H]⁺: 473.5.
  • Observed: 473.5 (TOF-MS).

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Stereochemical Control
Neber Rearrangement Cyclization of aminoflavanones 60–80 Moderate (cis/trans)
Catalytic Asymmetric IEDHDA reaction 44–54 High (er > 79:21)
Mitsunobu Coupling Esterification 44–54 N/A

Challenges and Optimization Opportunities

Regioselectivity in Chromenooxazine Formation

The [8,7-e] ring fusion necessitates precise control over cyclization sites. Substituting electron-donating groups on the flavanone precursor favors the desired regioselectivity.

Enhancing Enantiomeric Excess

While Jørgensen-Hayashi catalysis achieves er > 79:21, further ligand optimization (e.g., binaphthyl-derived catalysts) may improve stereoselectivity.

Q & A

Basic Question: What are the key steps and challenges in synthesizing this compound?

Methodological Answer:
The synthesis involves a multi-step process:

Core Formation : Construct the chromeno[8,7-e][1,3]oxazine core via cyclization of substituted coumarin or pyran precursors under acidic or basic conditions .

Substituent Introduction : Attach the 4-methoxyphenyl group at position 9 using nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .

Esterification : React the hydroxyl group at position 3 with methyl 4-hydroxybenzoate using Mitsunobu conditions (DIAD, PPh₃) or acyl chlorides .
Key Challenges :

  • Purification : Intermediate steps require column chromatography or recrystallization to isolate stereoisomers due to the compound’s planar chirality .
  • Yield Optimization : Low yields (<40%) in the cyclization step may arise from competing side reactions; microwave-assisted synthesis can improve efficiency .

Advanced Question: How can contradictory data in reaction pathway mechanisms be resolved?

Methodological Answer:
Discrepancies in proposed mechanisms (e.g., radical vs. ionic pathways for oxazine ring formation) can be addressed via:

Isotopic Labeling : Use ¹⁸O-labeled reagents to track oxygen incorporation during cyclization .

Kinetic Studies : Monitor reaction progress using in-situ FTIR or HPLC to identify rate-determining steps .

Computational Modeling : DFT calculations (e.g., Gaussian 09) can predict transition states and compare activation energies for competing pathways .
Example : suggests a base-catalyzed mechanism, while proposes acid-mediated cyclization. Control experiments with varying pH (e.g., NaHCO₃ vs. H₂SO₄) can isolate dominant pathways .

Basic Question: What analytical techniques validate the compound’s purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the chromeno-oxazine core at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI+) verifies the molecular formula (C₂₆H₂₃NO₇) with <2 ppm error .
  • HPLC-PDA : Purity >95% is achieved using a C18 column (MeCN/H₂O gradient) with UV detection at 254 nm .

Advanced Question: How can researchers investigate its bioactivity against cancer cells?

Methodological Answer:

In Vitro Assays :

  • Cytotoxicity : MTT assay on HeLa or MCF-7 cells, with IC₅₀ determination (e.g., IC₅₀ = 8.2 µM in ) .
  • Target Identification : Competitive binding assays (e.g., fluorescence polarization) to test affinity for tubulin or topoisomerase II .

Mechanistic Studies :

  • Apoptosis Markers : Western blotting for caspase-3/9 activation .
  • ROS Generation : Flow cytometry with DCFH-DA dye to quantify oxidative stress .

Basic Question: What solvents and catalysts optimize the esterification step?

Methodological Answer:

  • Solvents : Anhydrous DMF or THF minimizes hydrolysis of the active ester intermediate .
  • Catalysts :
    • Mitsunobu Conditions : DIAD/PPh₃ system for stereospecific ether formation .
    • DMAP : Accelerates acyl transfer in Steglich esterification .
      Optimal Conditions : 0°C to room temperature, 12–24 hr reaction time, yields >75% .

Advanced Question: How does substituent variation impact biological activity?

Methodological Answer:

  • SAR Studies : Compare analogues with:
    • Phenyl Substituents : 4-Cl () vs. 4-OCH₃ (target compound) for lipophilicity/logP effects .
    • Ester Modifications : Replace methyl with tert-butyl to assess metabolic stability .
  • Data Analysis :
    • IC₅₀ Shifts : 4-Cl derivatives () show 3-fold higher potency than 4-OCH₃ in kinase inhibition .
    • Molecular Docking : AutoDock Vina simulations reveal hydrogen bonding between the methoxy group and EGFR’s Lys721 residue .

Basic Question: What precautions are necessary for safe handling?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure (GHS Category 2B carcinogen) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
  • Waste Disposal : Neutralize acidic/basic residues before aqueous disposal .

Advanced Question: How can reaction intermediates be trapped and characterized?

Methodological Answer:

  • Trapping Agents :
    • TEMPO : Quench radical intermediates in oxazine ring formation; analyze via ESR .
    • Nucleophiles (e.g., NaN₃) : Trap carbocation intermediates during Friedel-Crafts alkylation .
  • In-Situ Monitoring : ReactIR identifies transient species (e.g., enol intermediates at ~1650 cm⁻¹) .

Basic Question: What are the compound’s key spectral signatures?

Methodological Answer:

  • IR Spectroscopy :
    • Ester C=O stretch at 1720–1740 cm⁻¹ .
    • Oxazine C-O-C asymmetric stretch at 1240–1260 cm⁻¹ .
  • UV-Vis : λmax at 290 nm (π→π* transition in the chromeno-oxazine core) .

Advanced Question: How can enantiomeric purity be ensured during synthesis?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak IA column (hexane/i-PrOH) to resolve enantiomers .
  • Asymmetric Catalysis : Employ Jacobsen’s catalyst for enantioselective epoxidation of precursor alkenes .
  • Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects at 220–250 nm .

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